“3-Bromo-8-fluoro-4-hydroxyquinoline” is a chemical compound with the molecular formula C9H5BrFNO . It’s a type of fluorinated building block . The compound is used for research purposes .
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, such as “3-Bromo-8-fluoro-4-hydroxyquinoline”, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .
A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity . This review focuses on the recent advances in the synthesis of 8-HQ derivatives with different pharmacological properties, including anticancer, antiviral, and antibacterial activities .
3-Bromo-8-fluoro-4-hydroxyquinoline is a chemical compound belonging to the class of halogenated quinolines, with the molecular formula and a molecular weight of approximately 242.04 g/mol. This compound features a quinoline backbone, which is characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of bromine and fluorine substituents, along with a hydroxyl group at the 4-position, contributes to its unique chemical properties and biological activities. It typically appears as a yellow crystalline solid, exhibiting sparing solubility in water while being soluble in organic solvents like ethanol and acetone.
The chemistry of 3-Bromo-8-fluoro-4-hydroxyquinoline involves various reactions typical of quinoline derivatives. Key reactions include:
3-Bromo-8-fluoro-4-hydroxyquinoline has been studied for its significant biological activities:
The synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline typically involves several steps:
3-Bromo-8-fluoro-4-hydroxyquinoline finds applications in various fields:
The interactions of 3-Bromo-8-fluoro-4-hydroxyquinoline with biological targets are an area of ongoing research. Studies have indicated that it may interact with various enzymes and receptors involved in cellular processes, contributing to its antimicrobial and anticancer effects. Detailed mechanistic studies are required to elucidate these interactions fully.
Several compounds share structural similarities with 3-Bromo-8-fluoro-4-hydroxyquinoline, each exhibiting unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
8-Hydroxyquinoline | Hydroxyl group at position 8 | Antimicrobial, anticancer |
7-Bromoquinolin | Bromine at position 7 | Antibacterial |
5-Fluoroquinolin | Fluorine at position 5 | Antiviral |
4-Hydroxyquinoline | Hydroxyl group at position 4 | Antifungal |
6-Bromo-2-methylquinoline | Methyl group at position 2, bromine at position 6 | Antimicrobial |
These compounds are notable for their varied biological activities and potential applications in medicinal chemistry, highlighting the importance of structural modifications in enhancing efficacy .
Corrosive;Irritant